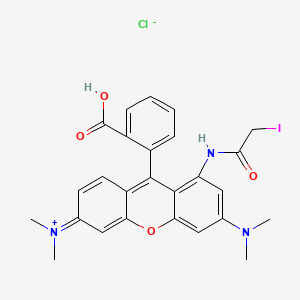
Tmria
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tmria, also known as this compound, is a useful research compound. Its molecular formula is C26H25ClIN3O4 and its molecular weight is 605.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Labeling
Fluorescent Labeling: Tmria is extensively used for labeling proteins in live cells. Its ability to form stable conjugates with thiol groups allows for the tracking of protein localization and dynamics within cellular environments. This application is critical for studies involving protein interactions and cellular processes .
Case Study: In a study utilizing this compound, researchers labeled the voltage-sensor domains of ion channels. The fluorescence generated was used to monitor conformational changes during channel gating, providing insights into ion channel functionality .
Imaging Techniques
Fluorescence Microscopy: this compound's high quantum yield and stability make it ideal for fluorescence microscopy applications. It can be used to visualize specific proteins within cells, facilitating the study of cellular structures and functions.
Example Application: this compound has been employed in studies that utilize fluorescence resonance energy transfer (FRET) to investigate protein-protein interactions. By conjugating this compound with different proteins tagged with complementary fluorophores, researchers can analyze dynamic interactions in real-time .
Biosensor Development
ADP Biosensing: this compound has been incorporated into biosensors that detect nucleotide binding events. For instance, a fluorogenic ADP biosensor was developed using this compound labels attached to Escherichia coli ParM nucleotide-binding protein. The sensor exploits nucleotide-modulated self-quenching of fluorescence, enabling sensitive detection of ADP levels in biological samples .
Novel Fluorescent Nucleotide Analogs: Recent advancements have seen the synthesis of fluorescent GTP analogs linked with this compound. These analogs are utilized in studies of nucleic acid and protein characterization, providing tools for investigating GTP-binding proteins and their interactions .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to other fluorescent dyes:
| Property/Application | Tetramethylrhodamine Iodoacetamide (this compound) | Other Common Dyes (e.g., Fluorescein) |
|---|---|---|
| Reactivity | Selective for thiol groups | Non-specific |
| Photostability | High | Moderate |
| pH Sensitivity | Low | Moderate |
| Typical Applications | Protein labeling, FRET, biosensors | General fluorescence microscopy |
| Quantum Yield | High | Varies |
Propriétés
Numéro CAS |
81235-33-8 |
|---|---|
Formule moléculaire |
C26H25ClIN3O4 |
Poids moléculaire |
605.8 g/mol |
Nom IUPAC |
[9-(2-carboxyphenyl)-6-(dimethylamino)-8-[(2-iodoacetyl)amino]xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C26H24IN3O4.ClH/c1-29(2)15-9-10-19-21(12-15)34-22-13-16(30(3)4)11-20(28-23(31)14-27)25(22)24(19)17-7-5-6-8-18(17)26(32)33;/h5-13H,14H2,1-4H3,(H,32,33);1H |
Clé InChI |
CSFWHPXNORHQTJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C2C(=C1)OC3=CC(=[N+](C)C)C=CC3=C2C4=CC=CC=C4C(=O)O)NC(=O)CI.[Cl-] |
SMILES canonique |
CN(C)C1=CC(=C2C(=C1)OC3=CC(=[N+](C)C)C=CC3=C2C4=CC=CC=C4C(=O)O)NC(=O)CI.[Cl-] |
Synonymes |
5'-IATR 6'-IATR iodoacetamidotetramethylrhodamine tetramethylrhodamine iodoacetamide TMRIA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















